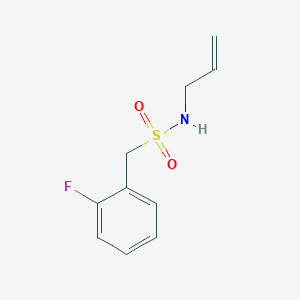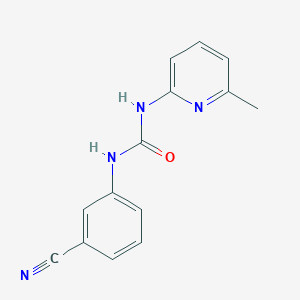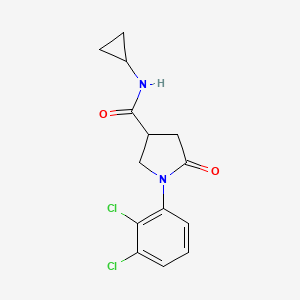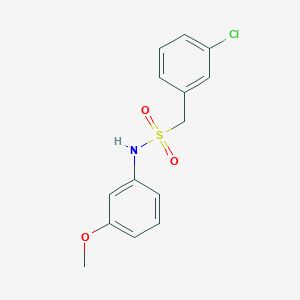
N-allyl-1-(2-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-allyl-1-(2-fluorophenyl)methanesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-allyl-1-(2-fluorophenyl)methanesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including carbonic anhydrase and metalloproteinases. These enzymes play a role in the growth and spread of cancer cells and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been studied for its effects on cell growth, apoptosis, and angiogenesis. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, which is programmed cell death. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-1-(2-fluorophenyl)methanesulfonamide has advantages and limitations for lab experiments. One advantage is that it has shown potential as a chemotherapeutic agent and has anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its efficacy in treating cancer and other diseases.
Orientations Futures
There are many future directions for the study of N-allyl-1-(2-fluorophenyl)methanesulfonamide. One direction is to further investigate its mechanism of action and its potential as a chemotherapeutic agent. Another direction is to study its effects on other diseases, such as inflammation and bacterial infections. Additionally, future studies could investigate the use of this compound in combination with other drugs to enhance its efficacy.
Applications De Recherche Scientifique
N-allyl-1-(2-fluorophenyl)methanesulfonamide has shown potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have shown that this compound inhibits the growth of cancer cells and has potential as a chemotherapeutic agent. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-prop-2-enylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-2-7-12-15(13,14)8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTZFZRJTRKSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dichlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428864.png)
![1-[2-(2-furyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4428871.png)

![N-cyclopropyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428881.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperidinecarboxamide](/img/structure/B4428899.png)




![5-methyl-2-(methylthio)-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428923.png)
![{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4428931.png)

![3-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4428935.png)
![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428940.png)